Aminoinositol (myo-)

説明

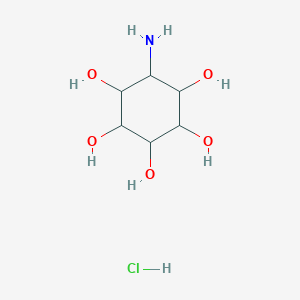

Structure

3D Structure of Parent

特性

IUPAC Name |

6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXPBLLUBGYJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326612 | |

| Record name | NSC632482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4933-84-0 | |

| Record name | NSC275619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC632482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Conformational Analysis of Aminoinositol Myo

Structural Isomerism within the Inositol (B14025) Class

Inositol, or cyclohexane-1,2,3,4,5,6-hexol, is a polyol that exists as nine distinct stereoisomers. researchgate.net This isomerism arises from the different spatial orientations (axial or equatorial) of the six hydroxyl groups on the cyclohexane (B81311) ring. researchgate.net The nine stereoisomers include seven meso compounds, which are achiral, and one pair of enantiomers (D-chiro- and L-chiro-inositol). msu.edu

myo-Inositol is the most abundant isomer found in nature and serves as the structural basis for numerous cellular signaling molecules. researchgate.netmdpi.com The various isomers are distinct in their physical and biological properties, a direct consequence of their unique three-dimensional structures.

Table 1: The Nine Stereoisomers of Inositol

| Isomer Name | Classification |

|---|---|

| myo-Inositol | Meso Compound |

| scyllo-Inositol | Meso Compound |

| muco-Inositol | Meso Compound |

| D-chiro-Inositol | Chiral |

| L-chiro-Inositol | Chiral |

| neo-Inositol | Meso Compound |

| allo-Inositol | Meso Compound |

| epi-Inositol | Meso Compound |

| cis-Inositol | Meso Compound |

This table is generated based on information from multiple sources. researchgate.netmsu.eduwikipedia.orggoogle.com

Conformation of myo-Inositol and its Relevance to Amino-Substituted Analogues

To minimize inherent strain, cyclohexane and its derivatives adopt a three-dimensional "chair" conformation. vaia.com This configuration allows the bond angles to be close to the ideal tetrahedral angle of 109.5 degrees, thus reducing angle and torsional strain. vaia.com In this conformation, substituents can occupy two types of positions: axial (parallel to the ring's central axis) and equatorial (in the plane of the ring). vaia.com

The stability of a substituted cyclohexane is largely determined by the position of its substituents. Bulky groups generally prefer the more spacious equatorial positions to minimize steric hindrance. In the case of myo-inositol, the most stable chair conformation is the one that places the maximum number of hydroxyl groups in equatorial positions. wikipedia.org This results in a structure where five of the six hydroxyls (at carbons 1, 3, 4, 5, and 6) are equatorial, while the hydroxyl group at the second carbon is axial. mdpi.comwikipedia.org

When an amino group replaces a hydroxyl group to form an aminoinositol, these same conformational principles apply. The position of the amino substitution on the myo-inositol ring will dictate its preferred orientation. Given the steric bulk of an amino group (especially when substituted), it will strongly favor an equatorial position to maintain conformational stability. However, research has shown that the introduction of multiple bulky groups, such as silyl (B83357) groups, can force the cyclohexane ring to flip into a less stable conformation where more substituents are in the axial position, known as an "axial-rich" chair form. researchgate.netnih.gov This principle is critical in synthetic chemistry and in understanding how multiple substitutions on the inositol ring can dramatically alter its conformation and reactivity.

Table 2: Substituent Positions in the Most Stable Conformation of myo-Inositol

| Carbon Position | Substituent (Hydroxyl) Orientation |

|---|---|

| 1 | Equatorial |

| 2 | Axial |

| 3 | Equatorial |

| 4 | Equatorial |

| 5 | Equatorial |

| 6 | Equatorial |

This table is generated based on information from multiple sources. mdpi.comwikipedia.org

Stereospecificity in Aminocyclitol Structures

Aminocyclitols are a class of compounds characterized by a cyclohexane ring substituted with one or more amino groups. wikipedia.org This class, which includes aminoinositols, is a core component of many biologically active natural products, most notably the aminoglycoside antibiotics like kanamycin (B1662678) and neomycin. wikipedia.orgacs.org The biological function of these molecules is intrinsically linked to their precise three-dimensional structure and stereochemistry. wikipedia.org

The synthesis of aminocyclitols, both in nature and in the laboratory, requires a high degree of stereospecificity. acs.org Enzymes involved in the biosynthesis of aminocyclitol antibiotics are highly selective, ensuring the correct stereochemical outcome. For instance, the enzyme 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), which is crucial for the biosynthesis of many aminocyclitol antibiotics, catalyzes the conversion of D-glucose 6-phosphate into a specific carbocycle with absolute stereochemical control. nih.gov This enzymatic precision highlights the importance of stereospecificity for biological activity.

In synthetic organic chemistry, achieving full stereochemical control is a primary goal in the synthesis of aminocyclitols. irbbarcelona.org Researchers have developed various methods to produce specific, enantiomerically pure aminocyclitol isomers to study their structure-activity relationships or to synthesize complex natural products. nih.govresearchgate.net The stereospecificity of these synthetic routes is paramount, as even minor changes in the stereochemistry of an aminocyclitol can lead to a complete loss of its intended biological activity. acs.org

Biosynthetic Pathways and Metabolic Interconversions of Myo Inositol and Aminocyclitols

De Novo Biosynthesis of myo-Inositol from Glucose-6-Phosphate

The primary and universally conserved pathway for the de novo synthesis of myo-inositol begins with D-glucose-6-phosphate, an intermediate of glycolysis. asm.orgnih.gov This two-step process converts a common carbohydrate into the versatile cyclitol, myo-inositol. nih.govscielo.br The pathway is critical in a wide range of organisms, from bacteria and archaea to plants and mammals. scielo.brnih.gov In humans, endogenous synthesis provides a significant portion of the body's myo-inositol, estimated at 1 to 4 grams per day. mdpi.com The initial substrate, glucose-6-phosphate, is first cyclized into myo-inositol-1-phosphate, which is then dephosphorylated to yield free myo-inositol. europeanreview.org This pathway is essential, as highlighted by studies in Trypanosoma brucei, where the gene for the first enzyme is indispensable for the parasite's survival. nih.gov

The first and rate-limiting step in myo-inositol biosynthesis is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate (also referred to as myo-inositol-3-phosphate or I-3-P). nih.govmdpi.comresearchgate.net This complex isomerization and cyclization reaction is catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS), also known as inositol-3-phosphate synthase. scielo.brnih.gov In mammals, this enzyme is encoded by the ISYNA1 gene. mdpi.comgenecards.org

The MIPS-catalyzed reaction is NAD+ dependent, involving a series of oxidation, intramolecular aldol (B89426) condensation, and reduction steps. researchgate.netplos.org Although NAD+ is required as a cofactor, there is no net production or consumption of NADH, as the NADH generated during the initial oxidation of the substrate is used for the final reduction step. researchgate.netplos.org MIPS has been isolated and characterized from a diverse array of organisms, including archaea, bacteria, protozoa, plants, and animals, underscoring its conserved and fundamental role. nih.gov The activity of MIPS is subject to regulation; for instance, it is inhibited by mood-stabilizing drugs like valproate and lithium. uniprot.org Studies in yeast and humans have also revealed that MIPS is a phosphoprotein, suggesting that its activity is post-translationally regulated by phosphorylation. nih.gov

| Enzyme | Gene (Human) | Substrate | Product | Cofactor | Significance |

| Inositol-3-Phosphate Synthase (MIPS) | ISYNA1 | D-glucose-6-phosphate | 1L-myo-inositol-1-phosphate | NAD+ | Rate-limiting step in de novomyo-inositol synthesis. nih.govuniprot.orgresearchgate.net |

The second and final step in the de novo synthesis of myo-inositol is the dephosphorylation of myo-inositol-1-phosphate. europeanreview.orgresearchgate.net This reaction is catalyzed by myo-inositol-1-phosphatase (IMPase, EC 3.1.3.25), a magnesium-dependent enzyme that hydrolyzes the phosphate (B84403) monoester bond to produce free myo-inositol and inorganic phosphate. nih.govuniprot.orgwikipedia.org

IMPase is crucial for maintaining the intracellular supply of myo-inositol, which is a precursor for essential molecules like phosphatidylinositol. wikipedia.orgnih.gov The enzyme is not strictly specific to myo-inositol-1-phosphate and can act on other inositol (B14025) phosphates and sugar phosphates. uniprot.orgnih.gov IMPase lies at the convergence of two major pathways: the de novo synthesis pathway and the recycling pathway for inositol phosphates generated during phosphatidylinositol signaling. wikipedia.org Its activity is notably inhibited by lithium, a mechanism believed to be central to the therapeutic effects of lithium in treating bipolar disorder. uniprot.orgnih.gov

| Enzyme | Gene (Human) | Substrate | Product | Cofactor | Significance |

| myo-Inositol-1-Phosphatase (IMPase) | IMPA1 | myo-inositol-1-phosphate | myo-inositol | Mg2+ | Final step in de novo synthesis; target of lithium therapy. nih.govwikipedia.orgnih.gov |

The efficiency of myo-inositol production is heavily dependent on the availability of its precursor, glucose-6-phosphate (G-6-P). d-nb.info G-6-P is a central metabolic node, also serving as a key intermediate for glycolysis and the pentose (B10789219) phosphate pathway (PPP). d-nb.info Consequently, a significant challenge in the microbial production of myo-inositol is directing the carbon flux from G-6-P towards inositol synthesis rather than these competing energy-generating pathways. d-nb.info

Metabolic engineering strategies have been developed to enhance myo-inositol yields by modulating this carbon flux distribution. d-nb.infosci-hub.se Studies in photosynthetic cyanobacteria and yeast have shown that down-regulating key enzymes of competing pathways can significantly increase myo-inositol production. frontiersin.orgnih.gov For example, using an RNA-based regulatory tool to knock down genes encoding glucose-6-phosphate dehydrogenase (the entry point into the PPP) and phosphofructokinase (a key enzyme in glycolysis) resulted in a substantial redirection of carbon toward myo-inositol synthesis, leading to a more than five-fold increase in production in Synechocystis. frontiersin.orgnih.govfao.org This dynamic regulation allows for an initial phase of cell growth, followed by a production phase where carbon flux is diverted to the desired product, overcoming the growth inhibition that would result from permanently blocking central metabolic pathways. d-nb.info

Role of myo-Inositol-1-Phosphatase (IMPase)

Biosynthesis of Related Inositol Derivatives

Once synthesized, myo-inositol serves as a precursor for a variety of other biologically important molecules, including its own stereoisomers and more complex derivatives found in extremophiles.

myo-Inositol can be converted to its stereoisomer, D-chiro-inositol, through the action of an epimerase. mdpi.comegoipcos.com This conversion is physiologically significant, particularly in the context of insulin (B600854) signaling. frontiersin.orgunimore.it The epimerase that catalyzes this reaction is insulin-dependent, and its activity varies between tissues. mdpi.comegoipcos.com Tissues that are highly sensitive to insulin and responsible for glycogen (B147801) storage, such as liver and muscle, exhibit higher epimerase activity, leading to a lower myo-inositol to D-chiro-inositol ratio. egoipcos.com In contrast, tissues with high glucose consumption, like the brain, maintain high levels of myo-inositol. egoipcos.com A defect in this epimerization process, leading to a deficiency in D-chiro-inositol, has been linked to insulin resistance. europeanreview.orgfrontiersin.org

Hyperthermophilic archaea, organisms that thrive in extremely hot environments, accumulate unusual compatible solutes to protect their cells from thermal stress. nih.govpnas.org One such major osmoprotectant is di-myo-inositol-1,1′-phosphate (DIP). asm.orgpnas.org The biosynthesis of DIP starts from the same de novo pathway for myo-inositol, involving MIPS and IMPase to produce myo-inositol-1-phosphate and free myo-inositol from glucose-6-phosphate. asm.orgnih.govnih.gov

From these precursors, the pathway proceeds via novel enzymatic activities. nih.gov In Methanococcus igneus, the proposed pathway involves the activation of myo-inositol-1-phosphate with CTP to form CDP-inositol. asm.orgnih.gov This activated intermediate then condenses with a molecule of free myo-inositol, a reaction catalyzed by DIP synthase, to generate DIP. nih.gov An alternative pathway has been described in Pyrococcus woesei, where two molecules of L-myo-inositol-1-phosphate are proposed to be directly coupled, at the expense of a nucleotide triphosphate, to form DIP without the involvement of free myo-inositol as a substrate. oup.com These pathways highlight the metabolic adaptations that allow life to exist under extreme conditions.

Epimerization of myo-Inositol to D-chiro-Inositol

Proposed Biosynthesis of Aminocyclitols (e.g., Hygromycin A Aminocyclitol Moiety)

Hygromycin A is an antibiotic that contains a distinctive aminocyclitol moiety, which is crucial for its biological activity. beilstein-journals.orgnih.gov The biosynthesis of this aminocyclitol is proposed to be a multi-step enzymatic process that originates from glucose-6-phosphate. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov This proposed pathway, based on gene annotations and in vivo studies, involves six enzymatic steps to produce the final methylenedioxy-containing aminocyclitol. beilstein-journals.orgresearchgate.netresearchgate.net

The biosynthetic journey begins with the conversion of glucose-6-phosphate into myo-inositol, a critical intermediate. This initial transformation is thought to be catalyzed by two enzymes from the hygromycin A biosynthetic gene cluster: myo-inositol-1-phosphate synthase (Hyg18) and a phosphatase (Hyg25). beilstein-journals.orgnih.govresearchgate.net Following the formation of myo-inositol, a series of tailoring reactions occur. These include oxidation, transamination, methylation, and a cyclization to form the unique methylenedioxy bridge. researchgate.netasm.orgnih.gov While genetic evidence supports this proposed pathway, in vitro biochemical validation for each enzyme is still an area of active research. beilstein-journals.orgresearchgate.netresearchgate.net Stable-isotope-incorporation studies have provided further evidence, showing labeling of the aminocyclitol moiety from D-[1,2-¹³C₂]glucose consistent with the formation of myo-inositol and subsequent oxidation and transamination. asm.org

The pathway is hypothesized to proceed as follows:

Glucose-6-phosphate is converted to myo-inositol-1-phosphate by Hyg18.

myo-inositol-1-phosphate is dephosphorylated to myo-inositol by Hyg25.

myo-inositol is oxidized to neo-inosose by the dehydrogenase Hyg17. beilstein-journals.orgnih.gov

neo-inosose undergoes transamination to form neo-inosamine-2 , a reaction catalyzed by the aminotransferase Hyg8. beilstein-journals.orgnih.gov

A methyl group is installed by the methyltransferase Hyg6. researchgate.netresearchgate.net

The final methylenedioxy bridge is formed via cyclization by Hyg7. researchgate.netresearchgate.net

Involvement of Dehydrogenases and Aminotransferases

Dehydrogenases and aminotransferases play pivotal roles in the core modification of the inositol ring, leading to the formation of the key amino group characteristic of aminocyclitols. In the proposed biosynthesis of the hygromycin A aminocyclitol, these enzyme classes are represented by Hyg17 and Hyg8, respectively, and both are essential for the production of the antibiotic. researchgate.netnih.gov

The first key modification of the myo-inositol intermediate is an oxidation step. The enzyme Hyg17, a putative myo-inositol dehydrogenase, is proposed to catalyze the oxidation of the C-5 hydroxyl group of myo-inositol to generate an inosose intermediate, specifically neo-inosose. beilstein-journals.orgnih.govnih.gov This reaction is dependent on the cofactor NAD⁺. beilstein-journals.orgnih.gov

Following the oxidation, an aminotransferase, Hyg8, introduces the crucial amino group. beilstein-journals.orgnih.gov This enzyme is believed to be a PLP-dependent aminotransferase that converts neo-inosose into 2L-2-amino-2-deoxy-neo-inositol (also referred to as neo-inosamine-2). asm.orgnih.gov This transamination step is a critical juncture, converting the keto-group introduced by the dehydrogenase into an amine, thereby defining the compound as an aminocyclitol. asm.org Similar pathways involving oxidation and subsequent transamination of a myo-inositol intermediate are observed in the biosynthesis of other aminocyclitol-containing antibiotics, such as streptomycin. asm.orgnih.gov

Biochemical Characterization of Key Enzymes (e.g., Hyg17)

While the biosynthetic pathway for the hygromycin A aminocyclitol has been proposed based on genetic evidence, detailed biochemical characterization of the individual enzymes has been limited. beilstein-journals.orgresearchgate.net However, significant progress has been made in characterizing Hyg17, the dehydrogenase responsible for the oxidation of myo-inositol. beilstein-journals.orgnih.gov

Initial attempts to produce active Hyg17 recombinantly in various E. coli expression strains were unsuccessful, as the protein formed inclusion bodies. beilstein-journals.orgnih.gov Soluble and pure protein was successfully obtained by utilizing a Rhodococcus expression system. beilstein-journals.orgnih.gov

In vitro assays confirmed that Hyg17 functions as a myo-inositol dehydrogenase. beilstein-journals.orgnih.gov The enzyme utilizes NAD⁺ as a cofactor to oxidize myo-inositol, resulting in the production of NADH. beilstein-journals.orgnih.gov The optimal pH for Hyg17 activity was determined to be in the range of 10.5–11. beilstein-journals.orgnih.gov

Kinetic studies were performed to determine the enzyme's efficiency with different substrates. The results showed that Hyg17 has a preference for myo-inositol over scyllo-inositol. researchgate.net The Michaelis-Menten constant (Kₘ) for myo-inositol was 9.0 ± 1.1 mM, which, while relatively high, is in the range of other known myo-inositol dehydrogenases. researchgate.net The catalytic efficiency (kcat/Kₘ) was significantly higher for myo-inositol compared to scyllo-inositol, further supporting its proposed role in the hygromycin A pathway. researchgate.net

Below is a table summarizing the kinetic parameters for Hyg17.

| Substrate/Cofactor | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| myo-Inositol | 9.0 ± 1.1 | 3.3 ± 0.13 | 366.7 ± 46.96 |

| scyllo-Inositol | 20.3 ± 3.3 | 0.60 ± 0.044 | 29.6 ± 5.28 |

| NAD⁺ | 4.2 ± 0.49 | 1.9 ± 0.057 | 452.4 ± 54.49 |

| Table generated from data in Beilstein J. Org. Chem. 2024, 20, 589–596. researchgate.net |

Chemical Synthesis Strategies for Aminoinositol Myo and Its Analogues

Practical Routes for Enantiomerically Pure 1-Amino-1-deoxy-myo-Inositol

A significant achievement in the field has been the development of practical synthetic routes to enantiomerically pure 1-amino-1-deoxy-myo-inositol. These methods are crucial for producing these compounds on a scale suitable for further biological and medicinal studies.

Utilization of Achiral Precursors (e.g., p-Benzoquinone)

One effective strategy commences with the achiral and readily available starting material, p-benzoquinone. nih.govcsic.eslookchem.com A notable route transforms p-benzoquinone into conduritol B tetraacetate in three steps. nih.govcsic.es This approach is advantageous as it builds the core carbocyclic ring system from a simple, non-chiral precursor. nih.govcsic.eslookchem.com The de novo construction of the myo-inositol ring system from p-benzoquinone has also been instrumental in the total synthesis of inositol (B14025) phosphates. acs.org

Kinetic Resolution and Stereoselective Transformations

To achieve enantiomeric purity from a racemic intermediate like conduritol B tetraacetate, kinetic resolution is a key step. A palladium catalyst paired with a chiral ligand is employed to selectively react with one enantiomer, yielding a conduritol B tetraester in high enantiomeric excess. nih.govcsic.esresearchgate.net This enzymatic or transition metal-mediated resolution is a critical juncture that introduces chirality into the synthetic sequence, allowing for the preparation of optically pure compounds. researchgate.net Subsequent stereocontrolled transformations, such as epoxidation and azidolysis, are then carried out to install the required functional groups with precise stereochemistry. nih.govnih.gov

Azide-Mediated Functionalization and Reduction

The introduction of the amino group is often accomplished through an azide (B81097) intermediate. The resolved conduritol B tetraester is converted into a tetrabenzyl conduritol B epoxide. nih.govcsic.es This epoxide undergoes a regioselective ring-opening reaction with an azide nucleophile to produce a key azidocyclitol intermediate. nih.govcsic.es The azide group is favored for this purpose due to its small size, which minimizes steric hindrance and its ability to be reliably reduced to the corresponding amine in a subsequent step. mdpi.comnih.gov The final stage of the synthesis involves the reduction of the azide group, typically through catalytic hydrogenation, to yield the target (-)-1-amino-1-deoxy-myo-inositol. nih.gov This azide-mediated functionalization is a versatile and widely used method in the synthesis of various amino-substituted cyclitols. mdpi.comrsc.org

Synthesis of Bis-Aminoinositol Derivatives

The synthesis of bis-aminoinositol derivatives presents a unique set of challenges. One approach starts with the Diels-Alder reaction of furan (B31954) and maleic anhydride (B1165640) to create a cis-diester, or furan and fumaryl (B14642384) chloride for a trans-diester. yok.gov.tryok.gov.tr The double bond in these adducts is protected, often by epoxidation, before converting the diester functionalities into hydrazides. yok.gov.tr These hydrazides are then transformed into acyl azides, which undergo a Curtius rearrangement to form isocyanates. yok.gov.trstrategian.com The isocyanates can then be converted to the corresponding bis-urethane or hydrolyzed to the diamine. yok.gov.tr A key challenge in this methodology is the cleavage of the oxa-bridge in the bicyclic intermediate. yok.gov.tr

Derivatization from Other Cyclitols (e.g., L-Quebrachitol)

Naturally occurring cyclitols, such as L-quebrachitol (2-O-methyl-L-chiro-inositol), serve as valuable chiral starting materials for the synthesis of aminoinositols. researchgate.netnih.gov The inherent chirality of L-quebrachitol provides a stereochemical scaffold that can be elaborated to produce various aminoinositol derivatives. researchgate.netnih.govmolaid.com Synthetic strategies involving L-quebrachitol often include the introduction of an azide group via nucleophilic substitution of a mesylated or tosylated hydroxyl group, followed by reduction to the amine. researchgate.netresearchgate.net This approach has been successfully employed to synthesize a range of azido (B1232118) and amino inositol derivatives. researchgate.net

Biological Roles and Physiological Functions of Myo Inositol and Amino Substituted Derivatives in Preclinical Contexts

Essentiality as a Growth-Promoting Factor in Mammalian Cells and Organisms

In preclinical models, the necessity of myo-inositol for cellular proliferation is evident. Tissue culture studies have established it as an essential factor for the growth of human cells. cambridge.org The de novo synthesis of myo-inositol is crucial; for instance, knocking out the ISYNA1 gene, which is responsible for myo-inositol synthesis, prevents human cell proliferation in media lacking inositol (B14025) and leads to embryonic lethality in mouse models. ucl.ac.uk This highlights its indispensable role in fundamental cellular processes required for growth and survival. cambridge.orgdovepress.com Furthermore, derivatives of myo-inositol, such as inositol polyphosphates, are deeply involved in regulating cellular functions critical for organismal development, including cell growth, differentiation, and apoptosis. dovepress.com

Involvement in Osmoregulation and Cellular Homeostasis

myo-Inositol is a key organic osmolyte, a small solute used by cells to maintain volume and pressure under osmotic stress. nih.govpsychiatryonline.org In mammals, this function is particularly critical in organs exposed to hyperosmolar environments, such as the brain and kidneys. ucl.ac.uk Cells accumulate myo-inositol to balance changes in extracellular osmolarity without disrupting ionic strength, which is vital for normal cellular function. ucl.ac.ukresearchgate.net The concentration of myo-inositol inside most mammalian cells is maintained at levels 5 to 500 times higher than outside. ebi.ac.uk

This homeostatic mechanism is facilitated by specific transporters. In mammalian cells, sodium/myo-inositol cotransporters (SMIT1 and SMIT2) and H+/myo-inositol transporters (HMIT) are responsible for the cellular uptake of myo-inositol. researchgate.netebi.ac.uk Studies in various models, including the nematode C. elegans, have demonstrated that these transporters play a direct, osmoprotective role. researchgate.net The regulation of these transporters is a key part of the cellular response to osmotic stress, ensuring the maintenance of cellular integrity and function. psychiatryonline.orgresearchgate.net

Structural Contributions to Membrane Phospholipids (B1166683)

myo-Inositol is a fundamental building block for a class of phospholipids known as phosphoinositides, which are essential, albeit minor, components of eukaryotic cell membranes. nih.govcaymanchem.com The primary phosphoinositide, phosphatidylinositol (PI), is synthesized mainly in the endoplasmic reticulum by joining myo-inositol with a lipid backbone. portlandpress.com PI itself is a crucial structural element of cellular membranes, including the mitochondrial membrane, where it supports organelle maintenance and function. frontiersin.orgnih.gov

From PI, a series of phosphorylated derivatives (PIPs) are generated, such as phosphatidylinositol 4,5-bisphosphate (PIP2). psychiatryonline.orgcaymanchem.com These phosphoinositides are not merely structural; they are concentrated on the cytoplasmic leaflet of membranes and act as docking sites and precursors for signaling molecules that regulate a vast array of cellular processes, including membrane trafficking and cytoskeletal organization. nih.govcaymanchem.comunl.pt The precise composition and phosphorylation state of these inositol-containing lipids are critical for membrane identity and function. nih.govportlandpress.com

Regulatory Functions in Reproductive Physiology

myo-Inositol and its derivatives play a pivotal role throughout the reproductive process, influencing everything from the development of gametes to the successful establishment of pregnancy. researchgate.netnih.govmdpi.com It is a key molecule in the reproductive organs, where its concentration is significantly higher than in the blood, reflecting its specialized functions. mdpi.comegoipcos.com

In female reproductive physiology, myo-inositol is a marker of high-quality oocytes. gremjournal.commdpi.com It is abundant in follicular fluid and is crucial for oocyte maturation, fertilization, and early embryo development. frontiersin.orgmdpi.com Preclinical studies in mouse models show that myo-inositol induces the meiotic progression of oocytes, preparing them for fertilization. mdpi.comnih.gov Conversely, low ovarian levels of myo-inositol are associated with oocyte maturation failure. mdpi.com The mechanism is partly linked to its role as a precursor for second messengers that regulate intracellular calcium oscillations, a critical event for successful fertilization and embryogenesis. researchgate.netmdpi.com Supplementation of in vitro culture media with myo-inositol has been shown to improve blastocyst formation and expansion in animal models, such as rabbits and cattle. frontiersin.org

Table 1: Effect of myo-Inositol on In Vitro Development of Bovine Embryos

| Treatment Group (myo-inositol concentration) | Cleavage Rate (%) | Morula + Blastocyst Rate (%) |

| Control (0 g/l) | 79.4 | 19.8 |

| Treatment II (0.02 g/l) | 81.3 | 25.5 |

| Treatment III (0.03 g/l) | 80.1 | 24.9 |

| Treatment IV (0.04 g/l) | 78.9 | 22.3 |

| Data derived from a preclinical study on bovine embryos. The rate is calculated as the sum of morulae and blastocysts per cleaved oocytes. |

myo-Inositol is a critical second messenger in the signaling pathway of the follicle-stimulating hormone (FSH). egoipcos.comnih.gov In the ovary, FSH is essential for the growth and development of ovarian follicles. egoipcos.com myo-Inositol mediates FSH signals within the granulosa cells of the follicle. egoipcos.commdpi.com This signaling cascade stimulates the activity of aromatase, an enzyme that converts androgens into estrogens, which is a key step for follicle selection and maturation. mdpi.comegoipcos.commdpi.com Preclinical in vitro studies have shown that myo-inositol can increase the expression of the FSH receptor itself, potentially enhancing the ovary's responsiveness to the hormone. mdpi.com This modulation is crucial for normal folliculogenesis and ovarian function. researchgate.net In contrast, another inositol isomer, D-chiro-inositol, has been shown to inhibit aromatase, highlighting the distinct and sometimes opposing roles of different inositol derivatives in the ovary. mdpi.com

Table 2: Hormonal Effects of myo-Inositol in a Preclinical PCOS Model

| Group | FSH (ng/ml) | LH (ng/ml) | Testosterone (ng/ml) |

| Control | 62.16 ± 3.18 | 0.49 ± 0.04 | 0.28 ± 0.05 |

| PCOS Model | 17.41 ± 1.60 | 1.89 ± 0.21 | 3.94 ± 0.41 |

| PCOS + myo-Inositol | 30.06 ± 1.38 | 1.12 ± 0.14 | 1.48 ± 0.19 |

| *Data from a letrozole-induced Polycystic Ovary Syndrome (PCOS) rat model. Values are mean ± standard deviation. nih.gov |

In the male reproductive system, myo-inositol is synthesized by Sertoli cells in the testes and is found in high concentrations within the seminal fluid. researchgate.netresearchgate.net It plays a significant role in spermatogenesis and in the function of mature sperm. researchgate.neteuropeanreview.org Preclinical evidence suggests myo-inositol is involved in regulating sperm motility, capacitation (the final maturation step required for fertilization), and the acrosome reaction. researchgate.netresearchgate.net Its functions include acting as an osmolyte in the seminal fluid and as a signaling precursor that modulates intracellular calcium levels, which is vital for sperm movement. europeanreview.orgreproduct-endo.com In vitro studies have demonstrated that treating sperm with myo-inositol can improve key parameters such as mitochondrial membrane potential and motility, while also protecting sperm DNA from oxidative damage. researchgate.netresearchgate.net These findings underscore its importance for male fertility. researchgate.netmdpi.com

Modulation of Follicle-Stimulating Hormone (FSH) Action

Influence on Cellular Metabolism and Energetics

Myo-inositol and its derivatives are crucial signaling molecules and structural components that exert significant influence over cellular metabolism and energy homeostasis. nih.govmdpi.com These compounds are involved in regulating metabolic flux, gene expression, and insulin (B600854) signaling. nih.gov Their roles are deeply intertwined with fundamental cellular processes, including glucose utilization, mitochondrial function, and lipid metabolism. biorxiv.orgmdpi.com Disruptions in inositol metabolism are linked to metabolic disorders, highlighting their importance in maintaining cellular energetic balance. mdpi.commdpi.com

Myo-inositol itself is a precursor for numerous molecules central to metabolic pathways. oup.com It can be synthesized from glucose-6-phosphate or obtained from extracellular sources. nih.govnih.gov Once in the cell, it serves as a substrate for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides), as well as inositol phosphates (IPs), which are key second messengers. nih.govnih.gov These molecules modulate pathways that control cell growth, proliferation, and energy production. nih.gov Inositol pyrophosphates, which contain high-energy phosphate (B84403) bonds, are thought to be particularly important in increasing cellular energetics. mdpi.com

Influence of myo-Inositol on Cellular Energetics

Preclinical research demonstrates that myo-inositol directly impacts cellular energy production and mitochondrial health. Mitochondria are central to cellular energetics, and myo-inositol metabolism is critical for their function. researchgate.net It is a key component of mitochondrial membranes through its incorporation into phosphatidylinositol and plays a role in regulating mitochondrial dynamics. frontiersin.org Recent studies have shown that myo-inositol can act as a natural inhibitor of AMPK-dependent mitochondrial fission, a process that divides mitochondria. nih.govresearchgate.net By restricting this fission process, myo-inositol helps maintain mitochondrial health and homeostasis. researchgate.net A decline in cellular inositol levels can trigger the activation of AMPK, a key sensor of cellular energy status, leading to mitochondrial fragmentation even without changes in ATP levels. nih.govresearchgate.net

In preclinical models, supplementation with myo-inositol has been shown to improve mitochondrial function, particularly under conditions of cellular stress. In studies using porcine parthenogenetic embryos, myo-inositol supplementation not only enhanced developmental competence but also significantly improved mitochondrial function. frontiersin.org This was evidenced by an increased mitochondrial membrane potential (MMP), a greater quantity of mitochondria, and reduced mitochondrial oxidative stress. frontiersin.org Furthermore, myo-inositol treatment upregulated the expression of genes related to mitochondrial function. frontiersin.org It also appears to improve mitochondrial function in spermatozoa by increasing mitochondrial calcium levels, which stimulates oxidative mechanisms and ATP production. researchgate.net

Table 1: Effects of myo-Inositol on Mitochondrial Function and Oxidative Stress in Porcine Embryos

| Parameter | Control Group | 20 mM myo-Inositol Group | Outcome | Citation |

|---|---|---|---|---|

| Blastocyst Formation Rate | Lower | Significantly Increased | Enhanced embryo development | frontiersin.org |

| Glutathione (B108866) (GSH) Levels | Lower | Higher | Improved antioxidant capacity | frontiersin.org |

| Reactive Oxygen Species (ROS) Levels | Higher | Lower | Reduced oxidative stress | frontiersin.org |

| Mitochondrial Membrane Potential (MMP) | Lower | Significantly Increased | Improved mitochondrial health | frontiersin.org |

| Mitochondrial Quantity | Lower | Significantly Increased | Enhanced mitochondrial biogenesis | frontiersin.org |

| Mitochondrial ROS (MitoSox) | Higher | Significantly Reduced | Decreased mitochondrial oxidative stress | frontiersin.org |

Modulation of Glucose and Lipid Metabolism by myo-Inositol

Myo-inositol and its derivatives are deeply involved in glucose metabolism and insulin signaling pathways. mdpi.com The metabolism of myo-inositol and glucose are interconnected; for instance, high glucose levels can increase the degradation and excretion of myo-inositol, leading to its intracellular depletion. mdpi.com Myo-inositol is a precursor for inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade, controlling both the oxidative and non-oxidative metabolism of glucose. mdpi.com Preclinical studies in mice have shown that myo-inositol can stimulate the translocation of glucose transporter 4 (GLUT4), which is crucial for insulin-stimulated glucose uptake into skeletal muscle and adipose tissue. nih.gov

Inositol depletion has a profound effect on lipid metabolism. biorxiv.orgnih.gov In human cell line models where inositol synthesis was knocked out, its deprivation led to a global dysregulation of phospholipids. nih.gov Specifically, this resulted in the downregulation of phosphatidylinositol (PI) and a compensatory upregulation of the phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) branch of phospholipid metabolism, which is primarily mitochondrial. biorxiv.orgnih.gov Furthermore, inositol deficiency in animal models can lead to the accumulation of triacylglycerols in the liver, as it impedes the transport of lipoproteins from the liver into the plasma. mdpi.com

Influence of Amino-Substituted Inositol Derivatives

While preclinical data on simple aminoinositol is limited, research on more complex amino-substituted inositol derivatives reveals their potential to modulate specific metabolic pathways. These derivatives, often referred to as aminocyclitols, have been investigated for their therapeutic potential. patsnap.com

A key area of research is their role as potent inhibitors of glucocerebrosidase (GCase), the lysosomal enzyme deficient in Gaucher disease. patsnap.com In preclinical studies using fibroblast cell cultures from patients with Gaucher disease, specific amino-myo-inositol derivatives acted as pharmacological chaperones, enhancing the activity of mutant GCase at very low concentrations. patsnap.com This demonstrates a direct influence on lysosomal metabolism. patsnap.com For example, one of the most potent compounds, an aminocyclitol derivative, showed significant enhancement of GCase activity at nanomolar and even picomolar concentrations in different mutant cell lines. patsnap.com

Table 2: Preclinical Efficacy of an Amino-Inositol Derivative on Glucocerebrosidase (GCase) Activity

| Compound | Parameter | Cell Line | Value/Effect | Citation |

|---|---|---|---|---|

| (1R,2S,3R,4S,5S,6R)-5-(nonylamino)-6-(nonyloxy)cyclohexane-1,2,3,4-tetraol | Ki (isolated enzyme) | N/A | 1 nM | patsnap.com |

| IC50 (in cell culture) | Human Fibroblasts | 4.3 nM | patsnap.com | |

| GCase Activity Enhancement | N370S Lymphoblasts | 90% increase at 1 nM | patsnap.com | |

| GCase Activity Enhancement | L444P Lymphoblasts | 40% increase at 0.01 nM | patsnap.com |

Furthermore, the well-known class of aminoglycoside antibiotics contains an aminocyclitol structural core (specifically, 2-deoxystreptamine). nih.govnih.gov While their primary mechanism of action is the inhibition of bacterial protein synthesis, they can also affect eukaryotic cells. acs.orgmdpi.com Preclinical findings indicate that aminoglycosides can interact with mitochondrial ribosomes, disrupting mitochondrial protein synthesis. acs.orgmdpi.com This action leads to the generation of misfolded proteins, cellular stress, and the production of reactive oxygen species, thereby impacting cellular energetics and mitochondrial integrity. mdpi.com This illustrates how amino-substitution on an inositol-related scaffold can influence fundamental energetic processes within the cell.

Enzymatic Interactions and Inhibition Studies of Myo Inositol Metabolizing Enzymes

Inhibition of myo-Inositol Monophosphatase (IMPase) Isoforms

Myo-inositol monophosphatase (IMPase, EC 3.1.3.25) is a crucial enzyme that catalyzes the final step in the de novo synthesis of myo-inositol by dephosphorylating myo-inositol monophosphate. wikipedia.orgnih.gov This enzyme is a key player in the phosphatidylinositol signaling pathway, which is integral to numerous cellular functions like cell growth and information processing. wikipedia.org Inhibition of IMPase is a significant area of study, largely due to its identification as a potential target for the mood-stabilizing drug lithium. wikipedia.org While direct inhibition of IMPase by aminoinositol (myo-) is not extensively documented in available research, a related compound, an amino-inositolpentakissulfate, has been shown to be a potent inhibitor of phytase, a different type of inositol (B14025) phosphatase. uni-wuppertal.de

IMPase is a magnesium-dependent homodimeric enzyme. guidetopharmacology.org The inhibition of IMPase by various compounds often shows isoform-specific differences. For example, the aromatic phosphonate (B1237965) inhibitor, hydroxy-[4-(5,6,7,8-tetrahydronaphtyl-1-oxy)phenyl]methyl phosphonate, is 15-fold less active against the human IMPase isoform compared to the bovine isoform. nih.gov Molecular modeling suggests that this specificity arises from interactions with amino acid side chains at the interface between the enzyme's subunits, in a region with low sequence similarity between isoforms. nih.gov Specifically, residue 183 (Phenylalanine in the human enzyme, Leucine in the bovine) contributes to the binding affinity of these aromatic inhibitors. nih.gov

The structural basis for the inhibition of the broader family of lithium-inhibited phosphomonoesterases, which includes IMPase, has been studied in detail. wustl.edu For inositol polyphosphate 1-phosphatase (INPP1), a related enzyme, structural studies show that lithium binds to a key metal-activation site, but only when a substrate or product is already bound in the active site. wustl.edu This leads to an uncompetitive inhibition pattern. wustl.edu The binding of inhibitors and the catalytic action of these phosphatases are dependent on a network of metal-binding sites within the enzyme's catalytic center. wustl.edu Designing isoform-selective inhibitors for enzymes like nitric oxide synthase (NOS) has shown that even single amino acid differences between isoforms can be exploited to achieve high selectivity. nih.govnih.gov These principles highlight how subtle structural variations in both the inhibitor and the enzyme's active site dictate binding affinity and specificity.

The activity of IMPase is significantly influenced by various modulators. As a magnesium-dependent enzyme, Mg²⁺ is a critical activator. guidetopharmacology.org However, at high concentrations, Mg²⁺ can become less effective at activating the bovine isoform of IMPase. nih.gov

Lithium (Li⁺) is the most well-known inhibitor of IMPase. wikipedia.org It acts as a nonselective, un-competitive inhibitor, meaning it binds to the enzyme-substrate complex. guidetopharmacology.org Its potency differs between isoforms, being more effective against IMPase 1 than IMPase 2. guidetopharmacology.org Other ions like calcium (Ca²⁺) can also inhibit IMPase activity, potentially by complexing with the substrate and displacing the essential Mg²⁺ ions. frontiersin.org

Some therapeutic compounds also modulate IMPase activity. While lithium inhibits the enzyme, studies with other mood stabilizers show varied effects. Carbamazepine has been found to stimulate the IMPase reaction, whereas valproate has no direct stimulatory or inhibitory effect.

Table 1: Known Inhibitors and Modulators of myo-Inositol Monophosphatase (IMPase)

| Compound/Ion | Type of Action | Target Isoform(s) | Potency/Effect | Citation(s) |

| Lithium (Li⁺) | Un-competitive Inhibitor | IMPase 1, IMPase 2 | More potent on IMPase 1 (pKi ~3.5) than IMPase 2 (pIC₅₀ 1.8-2.1) | guidetopharmacology.org |

| L-690,330 | Competitive Inhibitor | IMPase (selectivity not fully established) | pKi 5.5 | guidetopharmacology.org |

| Calcium (Ca²⁺) | Inhibitor | IMPL1, IMPL2 (plant isoforms) | Inhibits at high substrate levels | frontiersin.org |

| Aromatic Hydroxyphosphonates | Inhibitor | Bovine and Human IMPase | Ki = 20 µM (bovine); 15-fold less active on human isoform | nih.gov |

Specificity and Structural Basis of Inhibitor Binding

Competitive Inhibition of myo-Inositol Cellular Uptake

The cellular uptake of myo-inositol is a crucial process for maintaining intracellular concentrations of this vital molecule, which serves as a precursor for signaling lipids and as a cellular osmolyte. pnas.org This transport is primarily mediated by specific transporter proteins, including the sodium/myo-inositol co-transporters SMIT1 (SLC5A3) and SMIT2 (SLC5A11), as well as the H⁺/myo-inositol transporter (HMIT). mdpi.com

Due to structural similarities, other molecules can act as competitive inhibitors for these transporters. High concentrations of glucose have been shown to competitively inhibit the uptake of myo-inositol. mdpi.comnih.gov This is because glucose and myo-inositol share certain transporter systems. mdpi.com Likewise, other stereoisomers of inositol can compete for the same transporters. Studies have demonstrated that D-chiro-inositol can inhibit the intestinal absorption of myo-inositol, as both isomers are transported by SMIT2. mdpi.commdpi.com Other inositol derivatives and structurally similar sugars, such as L-fucose, are also known to be competitors or inhibitors of SMIT1 and SMIT2. researchgate.net Given that aminoinositol (myo-) possesses the same core cyclitol ring as myo-inositol, it is highly probable that it would also act as a competitive inhibitor for these cellular uptake transporters.

Table 2: Competitive Inhibitors of myo-Inositol Cellular Transporters (SMIT1/SMIT2)

| Inhibitor | Transporter(s) Affected | Basis of Inhibition | Citation(s) |

| Glucose | SMIT1 / SMIT2 | Structural similarity, competition for Na⁺-coupled transport | mdpi.comnih.gov |

| D-chiro-inositol | SMIT2 | Structural isomer, competes for the same binding site | mdpi.commdpi.com |

| L-fucose | SMIT1 / SMIT2 | Structural similarity | researchgate.net |

| Phlorizin | SGLT family (including SMITs) | General inhibitor of sodium-coupled sugar co-transporters | mdpi.comsolvobiotech.com |

Substrate Specificity of myo-Inositol Dehydrogenases

Myo-inositol dehydrogenase (IDH, EC 1.1.1.18) is the first enzyme in the catabolic pathway of myo-inositol in many bacteria, catalyzing its oxidation to 2-keto-myo-inositol (scyllo-inosose). The substrate specificity of these dehydrogenases can vary significantly, allowing organisms to utilize different inositol isomers.

A study of seven potential IDHs from Corynebacterium glutamicum revealed distinct substrate preferences. Four of these enzymes were active and showed different selectivity profiles for myo-inositol, scyllo-inositol, and D-chiro-inositol. For instance, IolG and OxiD are NAD⁺-dependent enzymes that accept myo- and D-chiro-inositol but not scyllo-inositol. In contrast, OxiE is an NAD⁺-dependent scyllo-IDH that also shows good activity with myo-inositol.

Another relevant enzyme is Hyg17, a myo-inositol dehydrogenase involved in the biosynthesis of the aminocyclitol antibiotic hygromycin A. beilstein-journals.orgnih.govnih.gov This enzyme displays a unique substrate scope. While its highest activity is with myo-inositol, it also shows reduced activity with scyllo-inositol and minimal activity with L-chiro-inositol. beilstein-journals.orgnih.gov Unlike other myo-inositol dehydrogenases, it has no activity with D-chiro-inositol or D-glucose. beilstein-journals.orgnih.gov The kinetic analysis of Hyg17 showed a Kₘ value for myo-inositol of 9.0 ± 1.1 mM, which is relatively high but comparable to other known myo-inositol dehydrogenases. beilstein-journals.org While these studies did not test aminoinositol (myo-) directly, the data illustrates that the substitution and stereochemistry of the hydroxyl groups on the inositol ring are critical for substrate recognition and turnover by these enzymes.

Table 3: Substrate Specificity of Selected myo-Inositol Dehydrogenases (IDHs)

| Enzyme (Source) | Preferred Substrate(s) | Other Accepted Substrates (Activity Level) | Substrates with No Activity | Citation(s) |

| Hyg17 (S. hygroscopicus) | myo-inositol | scyllo-inositol (reduced), L-chiro-inositol (minimal) | D-chiro-inositol, epi-inositol, muco-inositol, allo-inositol, D-glucose | beilstein-journals.orgnih.gov |

| IolG (C. glutamicum) | myo-inositol, D-chiro-inositol | - | scyllo-inositol | |

| OxiB (C. glutamicum) | myo-inositol | scyllo-inositol (weak) | D-chiro-inositol | |

| OxiD (C. glutamicum) | myo-inositol, D-chiro-inositol | - | scyllo-inositol | |

| OxiE (C. glutamicum) | scyllo-inositol | myo-inositol (good), D-chiro-inositol (very weak) | - |

Mechanisms of Enzyme Inhibition by Aminocyclitol-Containing Compounds (e.g., Ribosomal Peptidyl Transferase Inhibition by Hygromycin A)

Many natural products containing an aminocyclitol ring, the core structure of aminoinositol (myo-), function as potent enzyme inhibitors. conicet.gov.ar These compounds, particularly the aminoglycoside antibiotics, target essential cellular processes, with protein synthesis being a primary target. nih.gov

Hygromycin A is a classic example of an aminocyclitol-containing antibiotic that inhibits protein synthesis. asm.org Its mechanism of action involves binding to the large (50S) ribosomal subunit and specifically inhibiting the peptidyl transferase (PT) activity. nih.govnih.gov Structural and biochemical data show that hygromycin A binds within the peptidyl transferase center (PTC) in the A-site. nih.gov It does not block the initial binding of an aminoacyl-tRNA but rather prevents its proper accommodation, sterically clashing with the incoming aminoacyl-A76 ribose moiety. nih.gov This action effectively halts the peptide bond formation step. nih.gov The aminocyclitol moiety of hygromycin A is a crucial component for its binding and inhibitory activity. nih.gov

In a broader context, bacteria have evolved enzymatic mechanisms to counteract aminocyclitol antibiotics. The most prevalent form of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). conicet.gov.armdpi.com These enzymes inactivate the drugs through three main chemical reactions:

Acetylation: Aminoglycoside acetyltransferases (AACs) transfer an acetyl group to one of the amino groups of the antibiotic. mdpi.comnih.gov

Phosphorylation: Aminoglycoside phosphotransferases (APHs) add a phosphate (B84403) group to a hydroxyl group. conicet.gov.arnih.gov

Adenylylation (or Nucleotidylation): Aminoglycoside nucleotidyltransferases (ANTs) transfer an adenylyl group to a hydroxyl group. nih.govmdpi.com

These modifications occur at specific positions on the aminocyclitol or sugar portions of the molecule, preventing the antibiotic from binding to its ribosomal target. conicet.gov.arnih.gov Therefore, the enzymatic interactions of aminocyclitol compounds are a two-way street: the compounds inhibit essential enzymes like the ribosome, and in response, resistance enzymes have evolved to inactivate the compounds.

Advanced Analytical Methodologies for the Characterization and Quantification of Inositol Derivatives

High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of inositol (B14025) derivatives, including aminoinositols. agnopharma.com This powerful combination allows for the separation, detection, and quantification of these compounds in complex biological samples like plasma, blood, urine, and tissue. agnopharma.com

The process begins with sample preparation, which may involve procedures like deproteination, extraction, and centrifugation to isolate the analytes of interest. nih.gov The prepared sample is then injected into the HPLC system. Given that many inositol derivatives are highly hydrophilic, specialized chromatographic techniques are often necessary for effective separation. Hydrophilic Interaction Chromatography (HILIC) is a common approach used to retain and separate these polar compounds, which might otherwise elute with the solvent front in traditional reversed-phase chromatography. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. An ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates ions from the analyte molecules. agnopharma.com These ions are then directed into the tandem mass spectrometer, which consists of multiple mass analyzers (e.g., a triple quadrupole system). agnopharma.com In a typical quantitative workflow using multiple reaction monitoring (MRM), the first quadrupole (Q1) selects a specific precursor ion (the ionized form of the target analyte). This precursor ion then enters the second quadrupole (Q2), or collision cell, where it undergoes collision-induced dissociation (CID), breaking it into characteristic product ions. The third quadrupole (Q3) then selects one or more of these specific product ions for detection. This two-stage mass filtering provides exceptional specificity and sensitivity, enabling the quantification of analytes at very low concentrations, often in the nano- to picogram-per-milliliter range. agnopharma.comnih.gov

A key advantage of LC-MS/MS is its ability to analyze compounds that lack a chromophore, making them difficult to detect with UV-Vis detectors. agnopharma.com Furthermore, the high specificity of MS/MS can resolve analytes that are not fully separated chromatographically. agnopharma.com However, a phenomenon known as matrix effects, where other components in the biological sample can suppress or enhance the ionization of the target analyte, must be carefully evaluated and mitigated during method development. agnopharma.com

| Parameter | Description | Relevance to Aminoinositol (myo-) Analysis |

| Chromatography Mode | Typically Hydrophilic Interaction Chromatography (HILIC) for polar compounds. nih.gov | Essential for retaining and separating highly polar aminoinositols from other matrix components. |

| Ionization Source | Electrospray Ionization (ESI) is common for polar, non-volatile compounds. | Suitable for ionizing aminoinositols efficiently for MS detection. |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS), often with a triple quadrupole (QqQ) analyzer. agnopharma.com | Provides high selectivity and sensitivity for quantification in complex biological fluids. agnopharma.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) is the gold standard for quantification. nih.gov | Allows for the specific detection and accurate measurement of target aminoinositol isomers. nih.gov |

| Sensitivity | Limits of quantification can reach the low ng/mL level. nih.gov | Enables the measurement of endogenous or administered aminoinositols at physiological concentrations. |

Gas Chromatography-Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID)

Gas chromatography (GC) coupled with either a mass spectrometer (MS) or a flame ionization detector (FID) represents another important analytical platform for inositol derivatives. 6-napse.com This technique is particularly suited for volatile compounds or those that can be made volatile through a chemical process called derivatization. nih.gov

For non-volatile compounds like aminoinositols, derivatization is a mandatory step before GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS), which replaces active hydrogens (e.g., on hydroxyl and amino groups) with less polar, more volatile tert-butyldimethylsilyl (TBDMS) groups. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. measurlabs.com The separated components then pass to the detector.

GC-MS provides detailed structural information. As the derivatized analytes elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, determined by the mass-to-charge ratio of the fragments. 6-napse.com This allows for the identification of unknown compounds by comparing their spectra to libraries of known compounds. measurlabs.com

GC-FID , on the other hand, is a highly sensitive method for quantifying organic compounds. measurlabs.com After separation in the GC, the analytes are burned in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of carbon atoms in the analyte. measurlabs.com While FID is excellent for quantification due to its high accuracy and reproducibility, it does not provide structural information and relies on the chromatographic retention time for compound identification. measurlabs.comvcu.edu

In some applications, GC-MS and GC-FID can be used as complementary techniques. nih.gov GC-MS is invaluable for qualitative analysis and confirming the identity of analytes, while GC-FID offers robust and precise quantification. measurlabs.com Some systems are even equipped with a column flow splitter that allows for simultaneous MS and FID detection from a single injection, providing both identification and accurate quantification in one run. nih.gov

| Feature | GC-MS | GC-FID |

| Principle | Separates compounds in the gas phase, followed by mass-based identification. 6-napse.com | Separates compounds in the gas phase, followed by detection via flame ionization. measurlabs.com |

| Derivatization | Required for non-volatile compounds like aminoinositols to increase volatility. nih.gov | Required for non-volatile compounds like aminoinositols. nih.gov |

| Primary Use | Qualitative analysis (identification of unknown compounds). measurlabs.com | Quantitative analysis (measuring the amount of a known compound). measurlabs.com |

| Output | Mass spectrum (molecular fingerprint). 6-napse.com | Chromatogram with peaks based on retention time. measurlabs.com |

| Sensitivity | High, but can be lower than FID for some compounds. nih.gov | Generally high sensitivity for organic compounds. measurlabs.com |

| Identification | Based on fragmentation patterns and mass-to-charge ratio. 6-napse.com | Based on retention time compared to a standard. measurlabs.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex structures like aminoinositol (myo-). mdpi.comresearchgate.net Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed insights into the atomic-level connectivity and three-dimensional structure. mdpi.com This is achieved by probing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). nih.gov

One-dimensional (1D) NMR experiments are fundamental to structural analysis.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule through its chemical shift. mdpi.com The splitting of signals (multiplicity), caused by spin-spin coupling between neighboring protons, reveals which protons are adjacent to one another.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. nih.gov

The detailed data from NMR, including chemical shifts and coupling constants, are critical for distinguishing between different stereoisomers of aminoinositol, which may have very similar mass spectra but distinct biological activities. nih.gov NMR is a non-destructive technique, and quantitative NMR (qNMR) can also be used to determine the concentration and purity of a sample without the need for identical reference standards, as the signal intensity is directly proportional to the number of nuclei. mdpi.commdpi.com

Isotope Labeling Techniques for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. thermofisher.com By introducing molecules containing stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can follow the transformation of these labeled compounds through metabolic pathways. thermofisher.comnumberanalytics.com This approach is invaluable for understanding the biosynthesis and downstream metabolism of aminoinositols.

The core principle involves providing cells or organisms with a labeled precursor. nih.gov As the organism's metabolic machinery processes this precursor, the heavy isotopes are incorporated into downstream metabolites. frontiersin.org At various time points, samples are collected, and the metabolites are extracted and analyzed, typically using mass spectrometry (MS) or NMR spectroscopy. frontiersin.org

When analyzed by MS, the incorporation of stable isotopes results in a predictable mass shift in the labeled metabolites compared to their unlabeled counterparts. thermofisher.com By analyzing the mass isotopomer distributions (the relative amounts of molecules with different numbers of heavy isotopes), researchers can deduce the flow of atoms through a pathway and quantify metabolic fluxes. frontiersin.org For example, feeding an organism a ¹³C-labeled glucose source and then analyzing the resulting aminoinositols for ¹³C incorporation can confirm the biosynthetic pathway and reveal how its activity changes under different conditions. nih.gov

This technique, often referred to as stable isotope-assisted metabolomics, can be used to:

Confirm proposed metabolic pathways. nih.gov

Discover new or unexpected metabolic reactions. frontiersin.org

Quantify the relative or absolute rates of metabolic fluxes. numberanalytics.com

Understand how metabolic networks respond to genetic or environmental perturbations. numberanalytics.com

Stable Isotope Labeled Kinetics (SILK) is an advanced application of this method that involves monitoring the incorporation of labels over short time intervals to understand the dynamic regulation of metabolic pathways. plos.org

Molecular Modeling and Computational Chemistry in Enzyme-Ligand Interactions

Molecular modeling and computational chemistry are indispensable tools for investigating the interactions between ligands, such as aminoinositol (myo-), and their protein targets at an atomic level. upc.eduopenaccessjournals.com These computational methods complement experimental data by providing insights into the dynamic and energetic aspects of molecular recognition and enzyme catalysis. mdpi.com

At the heart of molecular modeling is the ability to create three-dimensional representations of molecules and simulate their behavior. upc.edu For enzyme-ligand interactions, a key technique is molecular docking . This method predicts the preferred orientation of a ligand when it binds to a receptor, such as the active site of an enzyme. nih.gov Docking algorithms explore various possible binding poses and score them based on factors like electrostatic compatibility and hydrogen bonding, helping to identify the most likely binding mode. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the enzyme-ligand complex. Starting from a docked pose or an experimental structure, MD simulations calculate the forces between atoms and use them to simulate the movement of the protein and ligand over time. mdpi.com This can reveal:

The conformational changes that occur in the enzyme upon ligand binding. mdpi.com

The stability of the ligand in the binding site.

The specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

The role of solvent molecules in the binding process. mdpi.com

These computational approaches are crucial for understanding the structural basis of enzyme specificity and for rational drug design. openaccessjournals.com For example, by modeling the interaction of different aminoinositol isomers with a target enzyme, researchers can explain why one isomer is a potent inhibitor while another is inactive. This knowledge can then be used to design novel inhibitors with improved affinity and selectivity. nih.gov Computational chemistry can also be used to calculate the binding free energies, providing a quantitative measure of the strength of the enzyme-ligand interaction. bioisi.pt

Preclinical Research Models and Experimental Systems for Aminoinositol Myo and Myo Inositol Research

In Vitro Cellular Models (e.g., Endothelial Cells, Granulosa Cells)

In vitro cellular models are crucial for elucidating the molecular mechanisms of myo-inositol. Human Umbilical Vein Endothelial Cells (HUVECs) have been used to study the anti-inflammatory and antioxidant properties of myo-inositol, particularly in the context of gestational diabetes. nih.govmdpi.com Studies have shown that myo-inositol can reduce monocyte adhesion, decrease the expression of adhesion molecules, and lower intracellular reactive oxygen species (ROS) levels in HUVECs. mdpi.com Furthermore, myo-inositol has been observed to enhance the proliferation of human endothelial cells in culture. nih.gov The transport of myo-inositol into endothelial cells derived from nervous system microvessels is an active, sodium-dependent process. umich.edu

Granulosa cells, which are essential for ovarian follicle development, are another key in vitro model. Research on granulosa cells has revealed that myo-inositol can modulate steroidogenesis. nih.govmdpi.com For instance, in cultured cancerous granulosa cells (KGN cell line), myo-inositol and D-chiro-inositol were found to reduce the expression of genes involved in steroid synthesis, such as StAR and CYP11A1. mdpi.com In the context of polycystic ovary syndrome (PCOS), myo-inositol has been shown to alter gene expression in granulosa cells, potentially improving oocyte and embryo quality. nih.gov It appears to enhance the effects of follicle-stimulating hormone (FSH) on estrogen production in granulosa cells. mdpi.comegoipcos.com

Table 1: Research Findings in In Vitro Cellular Models for myo-Inositol

| Cell Type | Model System | Key Research Findings | References |

|---|---|---|---|

| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduces inflammation, oxidative stress, monocyte adhesion, and adhesion molecule exposure. Enhances cell proliferation. | nih.govmdpi.comnih.gov |

| Endothelial Cells | Bovine Retinal Microvessel Endothelial Cells | Demonstrates active, sodium-dependent transport of myo-inositol. | umich.edu |

| Granulosa Cells | Human Granulosa Cells (from PCOS patients) | Alters gene expression (PGK1, RGS2, CDC42), improves oocyte and embryo quality. | nih.gov |

| Granulosa Cells | Adult Granulosa Cell Tumor Lines (HGrC1, KGN) | Modulates steroidogenesis by reducing expression of StAR and CYP11A1. | nih.govmdpi.com |

| Granulosa Cells | Primary Granulosa and Theca Cells (from mouse model) | Restores appropriate steroidogenesis and increases FSH receptor expression. | mdpi.com |

Animal Models (e.g., Rodent Models for Specific Biological Investigations)

Rodent models are instrumental in understanding the systemic effects of myo-inositol. The trisomy 16 mouse, an animal model for Down's syndrome, has shown a selective elevation of myo-inositol in the brain. portlandpress.com In diabetic animal models, such as the streptozotocin-induced diabetic rat and the db/db mouse, there is a significant increase in the urinary excretion of both chiro-inositol and myo-inositol. ebm-journal.org

Myo-inositol's role in metabolic regulation has also been investigated using rodent models. In a mouse model of Polycystic Ovary Syndrome (PCOS), inositol (B14025) treatment was able to restore normal steroidogenesis. mdpi.com Furthermore, oral administration of myo-inositol to mice has been studied to understand its pharmacokinetics and effects on glucose transporter translocation in skeletal muscle. acs.org In suckling rats, myo-inositol supplementation has been shown to protect against adverse programming outcomes on hypothalamic structure caused by mild gestational calorie restriction, with effects partially comparable to leptin. mdpi.com

Table 2: Research Findings in Rodent Models for myo-Inositol Research

| Animal Model | Biological Investigation | Key Research Findings | References |

|---|---|---|---|

| Trisomy 16 Mouse | Down's Syndrome | Selective elevation of myo-inositol in the brain. | portlandpress.com |

| Streptozotocin-induced Diabetic Rat | Type 1 Diabetes | Elevated urinary excretion of chiro-inositol and myo-inositol. | ebm-journal.org |

| db/db Mouse | Type 2 Diabetes | Elevated urinary excretion of chiro-inositol and myo-inositol. | ebm-journal.org |

| PCOS Mouse Model | Polycystic Ovary Syndrome | Restoration of appropriate steroidogenesis. | mdpi.com |

| ICR Mouse | Pharmacokinetics | Detection of orally administered inositol stereoisomers in blood plasma. | acs.org |

| Wistar Rat (suckling) | Gestational Calorie Restriction | Protects against adverse programming of hypothalamic structure. | mdpi.com |

Microorganism and Algal Systems for Biosynthetic Engineering (e.g., Cyanobacteria, Archaea, Bacteria)

Microorganisms and algae are increasingly being used as platforms for the biosynthetic production of myo-inositol. In the cyanobacterium Synechocystis sp. PCC 6803, a "green biosynthesis" strategy has been developed to produce myo-inositol directly from CO2. frontiersin.orgnih.govnih.gov This involves introducing genes for myo-inositol-1-phosphate synthase and myo-inositol-1-monophosphatase, leading to the light-driven synthesis of myo-inositol. frontiersin.orgnih.gov Further engineering, including the redirection of carbon flux, has been shown to significantly increase production yields. nih.govfrontiersin.orgdiscovery.csiro.au

The bacterium Escherichia coli has been metabolically engineered for the efficient production of myo-inositol from glucose. researchgate.netnih.gov This was achieved by introducing genes for inositol-3-phosphate synthase (IPS) from Trypanosoma brucei and inositol monophosphatase (IMP) from E. coli itself. researchgate.netnih.gov Deletion of competing pathway genes and optimization of enzyme expression led to high stoichiometric yields of inositol. researchgate.netnih.govresearchgate.net

In the domain of Archaea, the biosynthesis of inositol-containing lipids has been studied. For instance, in the hyperthermophilic archaeon Thermococcus barophilus, the pathway for di-myo-inositol-phosphate (DIP) synthesis has been investigated, revealing that the lack of expression of a key enzyme prevents its accumulation. ifremer.fr In Methanothermobacter thermautotrophicus, a novel biosynthetic pathway for archaetidyl-myo-inositol has been described, starting from CDP-archaeol and D-glucose 6-phosphate. nih.gov The biosynthesis of DIP in hyperthermophilic archaea like Methanococcus igneus is proposed to occur from myo-inositol and myo-inositol 1-phosphate. nih.gov An in vitro enzymatic system using thermostable enzymes from hyperthermophilic archaea and bacteria has also been developed for myo-inositol production from starch. asm.org

Table 3: Microorganism and Algal Systems for myo-Inositol Biosynthesis

| Organism | System Type | Key Engineering/Research Findings | References |

|---|---|---|---|

| Synechocystis sp. PCC 6803 | Cyanobacterium | Light-driven biosynthesis of myo-inositol from CO2 by introducing synthase and phosphatase genes. | frontiersin.orgnih.govnih.govfrontiersin.orgdiscovery.csiro.au |

| Escherichia coli | Bacterium | High-yield production of myo-inositol from glucose through metabolic engineering. | researchgate.netnih.govresearchgate.net |

| Thermococcus barophilus | Archaeon | Investigation of the di-myo-inositol-phosphate (DIP) synthesis pathway. | ifremer.fr |

| Methanothermobacter thermautotrophicus | Archaeon | Elucidation of a novel biosynthetic pathway for archaetidyl-myo-inositol. | nih.gov |

| Methanococcus igneus | Archaeon | Proposed biosynthetic pathway for di-myo-inositol-phosphate (DIP). | nih.gov |

| Hyperthermophilic Archaea/Bacteria | In Vitro Enzyme System | Production of myo-inositol from starch using thermostable enzymes. | asm.org |

Gamete and Embryo Culture Systems for Developmental Biology Studies

Myo-inositol plays a significant role in reproductive physiology, and its effects are actively studied in gamete and embryo culture systems. The addition of myo-inositol to culture media has been shown to improve the quality of mouse embryos. nih.gov Specifically, it can lead to a faster cleavage rate and a higher number of blastomeres in the resulting blastocysts. nih.gov

In bovine embryo culture, supplementing the fertilization medium with myo-inositol has been found to increase the rates of morula and blastocyst formation. researchgate.net Studies on bovine embryos have also explored the effects of altering carbohydrate concentrations, including myo-inositol, in the culture medium on blastocyst development and gene expression. publish.csiro.au For women with PCOS undergoing assisted reproductive technology, myo-inositol has been suggested to improve oocyte and embryo quality. nih.gov The follicular fluid of women undergoing IVF has shown that higher concentrations of myo-inositol correlate with better quality oocytes. egoipcos.com

Table 4: Effects of myo-Inositol in Gamete and Embryo Culture Systems

| Species | Culture System | Key Findings | References |

|---|---|---|---|

| Mouse | Embryo Culture | Improved embryo quality, faster cleavage rate, increased number of blastomeres. | nih.gov |

| Bovine | Embryo Culture | Increased morula and blastocyst rates. | researchgate.net |

| Bovine | Embryo Culture | Altered blastocyst gene expression with modified carbohydrate media. | publish.csiro.au |

| Human (PCOS patients) | Assisted Reproductive Technology | Improved oocyte and embryo quality. | nih.gov |

| Human (IVF patients) | Follicular Fluid Analysis | Higher myo-inositol levels correlate with better quality oocytes. | egoipcos.com |

Gene Editing and Overexpression Approaches in Model Organisms

Gene editing and overexpression techniques have been pivotal in understanding the function of genes involved in myo-inositol biosynthesis and its physiological roles. In tilapia cells, CRISPR/Cas9-mediated gene editing of the myo-inositol biosynthesis pathway has been used to investigate its importance in hyper-osmotic tolerance. nih.gov A customized CRISPR/Cas9 system was developed for tilapia cells to create knockout cell lines for enzymes in the myo-inositol biosynthesis pathway. escholarship.org

In the plant Arabidopsis thaliana, the overexpression of a myo-inositol oxygenase gene from cotton led to longer leaf trichomes and hypocotyl cells. nih.gov Conversely, loss-of-function mutants for the l-myo-inositol 1-phosphate synthase (MIPS) gene in Arabidopsis have been shown to affect cell death and ceramide accumulation. nih.gov Overexpression of genes in the phytic acid biosynthesis pathway, which involves myo-inositol as a precursor, has been shown to increase phytic acid and total phosphorus in rice seeds. mdpi.com Studies in Arabidopsis have also demonstrated that up- or down-regulation of genes in the myo-inositol synthesis pathway can impact ascorbate (B8700270) synthesis. oup.com